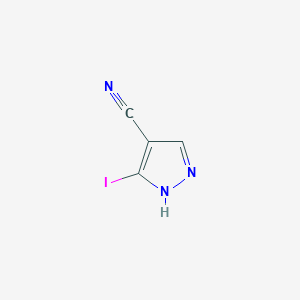

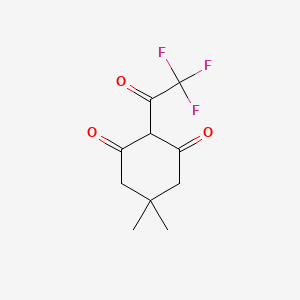

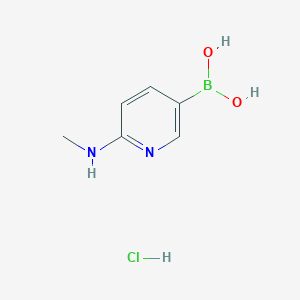

![molecular formula C9H12N6 B1404470 7-哌嗪-1-基[1,2,4]三唑并[4,3-a]嘧啶 CAS No. 1417358-37-2](/img/structure/B1404470.png)

7-哌嗪-1-基[1,2,4]三唑并[4,3-a]嘧啶

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of amines with other organic compounds . For example, a series of novel triazoloquinoxaline derivatives were synthesized via aromatic nucleophilic substitution of a triazoloquinoxaline amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides to form different products .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

科学研究应用

Antibacterial Applications

Triazolopyrimidine: derivatives have been studied for their potential as antibacterial agents. They have shown moderate to good activities against both Gram-positive and Gram-negative bacteria strains . For instance, certain derivatives have demonstrated superior activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin . This suggests that triazolopyrimidine compounds could be developed into new antibacterial drugs to combat resistant strains of bacteria.

Anticancer Potential

In pharmacology, triazolopyrimidine derivatives have been investigated for their anticancer properties. Some studies have reported that these compounds exhibit significant anticancer activity against various human cancer cell lines . They have been found to induce cell death by apoptosis, particularly by inhibiting enzymes like CDK, which are crucial for cell cycle progression .

Antifungal and Antiviral Uses

The triazole nucleus, a component of the triazolopyrimidine structure, is known for its antifungal and antiviral activities. Drugs containing the triazole ring, such as fluconazole and voriconazole, are widely used as antifungals . This indicates that triazolopyrimidine compounds could also be explored for their potential in treating fungal and viral infections.

Agricultural Applications

In agriculture, triazolopyrimidine derivatives have been utilized for their fungicidal properties. They have shown effectiveness against plant pathogens like Rhizoctonia solani, with some compounds exhibiting better activity than commercial fungicides at certain concentrations . This suggests their potential use in developing new agricultural fungicides.

Material Science Innovations

Triazolopyrimidine: compounds have applications in material science due to their structural properties. They can be used in the synthesis of novel materials with potential antibacterial activities . Their nitrogen-containing heterocyclic structure makes them suitable for incorporation into functional materials with diverse applications.

Biochemical Research

In biochemistry, triazolopyrimidine derivatives are recognized for their role in binding with various enzymes and receptors, affecting biological activities . They have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This highlights their importance in biochemical research for developing new therapeutic agents.

作用机制

Target of Action

The compound 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has shown potential in interacting with a variety of enzymes and receptors . It has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases , which are key targets in cancer treatment .

Mode of Action

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activation of these proteins, leading to a decrease in their activity . The compound’s interaction with these targets results in changes in cellular processes, such as cell proliferation and survival .

Biochemical Pathways

The action of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine affects several biochemical pathways. By inhibiting c-Met and VEGFR-2, it impacts the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes in the signaling pathways can lead to downstream effects such as alterations in cell cycle progression and induction of apoptosis .

Pharmacokinetics

Based on the structure of the compound and its similarity to other triazole compounds, it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine’s action include significant inhibition of cell proliferation and induction of apoptosis . It has shown superior cytotoxic activities against various cancer cell lines . Additionally, it has been found to cause alterations in cell cycle progression .

安全和危害

未来方向

Given their wide range of biological activities, triazolopyrimidines are a promising area of research for the development of new therapeutic agents. Future research could focus on designing and synthesizing new triazolopyrimidine derivatives with enhanced biological activities and minimal side effects .

属性

IUPAC Name |

7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXWQLDZLDBDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=NN=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)

![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)